molecular formula C21H18N4O2S3 B2807251 N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021215-61-1

N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2807251
CAS No.: 1021215-61-1
M. Wt: 454.58
InChI Key: WOWLVPLOSULQFS-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a thioacetamide moiety and a 4-ethylphenyl substituent. The compound’s synthesis typically involves condensation reactions between thiourea derivatives and aldehydes, followed by alkylation with chloroacetamide intermediates . The thioether linkage (-S-) and the electron-withdrawing oxo/thioxo groups enhance its reactivity and binding affinity to biological targets, particularly enzymes like kinases or proteases .

Properties

CAS No.

1021215-61-1

Molecular Formula

C21H18N4O2S3

Molecular Weight

454.58

IUPAC Name

N-(4-ethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O2S3/c1-2-13-8-10-14(11-9-13)22-16(26)12-29-20-23-18-17(19(27)24-20)30-21(28)25(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

WOWLVPLOSULQFS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on available literature.

Chemical Structure and Properties

The chemical formula for this compound is C26H25N3O2S2C_{26}H_{25}N_3O_2S_2. The structure includes a thiazolo-pyrimidine core which is known for its diverse biological activities.

Antitumor Activity

Research indicates that compounds containing thiazolo-pyrimidine structures exhibit notable antitumor properties. For instance, derivatives of thiazolo-pyrimidines have shown cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar scaffolds can inhibit cell proliferation and induce apoptosis in tumor cells .

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. Preliminary assays suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Anticonvulsant Activity

Another area of research focuses on the anticonvulsant potential of thiazolo-pyrimidine derivatives. Compounds similar to N-(4-ethylphenyl)-2-acetamides have been shown to modulate GABAergic transmission, which is crucial in controlling seizures .

Synthesis

The synthesis of N-(4-ethylphenyl)-2-acetamides typically involves multi-step organic reactions that include the formation of the thiazolo-pyrimidine core followed by substitution reactions to introduce the ethyl phenyl group. The synthetic route may vary depending on the desired purity and yield of the final product.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxic effects on cancer cells
AntibacterialEffective against Gram-positive/negative bacteria
AnticonvulsantModulation of GABAergic transmission

Case Study: Antitumor Efficacy

A recent study investigated the antitumor efficacy of a related compound in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction through caspase activation pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects : The ethylphenyl group’s position (ortho, meta, para) significantly impacts biological activity. For example, the para-substituted derivative (target compound) is hypothesized to exhibit stronger kinase inhibition due to steric and electronic effects compared to ortho/meta analogs .

Core Structure Differences : Thiazolo[4,5-d]pyrimidine derivatives (target compound) exhibit greater conformational rigidity than thiazolo[3,2-a]pyrimidines (e.g., compound), which adopt a puckered "flattened boat" conformation. This rigidity may enhance target selectivity .

Efficiency Comparison:

Method Reaction Time Yield (%) Purity (HPLC)
Microwave-assisted 10–15 min 85–90 >95%
Conventional 8–10 h 70–75 85–90%
Acetic anhydride reflux 8–10 h 78 >99% (crystalline)

Microwave-assisted synthesis offers superior efficiency for the target compound’s class, reducing reaction time by >90% compared to conventional methods .

Pharmacological and Physicochemical Profiles

  • Solubility : The target compound’s para-ethylphenyl group enhances lipophilicity (calculated logP: 3.2) compared to ortho/meta analogs (logP: 2.8–3.0), suggesting better membrane permeability .
  • Stability : Thioxo groups in the thiazolo-pyrimidine core resist oxidative degradation better than oxo analogs (e.g., compound), as shown in accelerated stability studies (40°C/75% RH) .

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